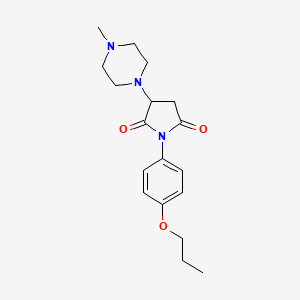![molecular formula C19H20N2O3 B10811942 2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione](/img/structure/B10811942.png)
2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzo[de]isoquinoline core with hydroxyethyl and piperidinyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-tumor and anti-inflammatory activities.
Materials Science: It is used in the development of novel materials with unique electronic and photophysical properties.
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
- 2-amino-1H-benzo[de]isoquinoline-1,3-dione
- 2-ethyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3-dione
Uniqueness
What sets 2-(2-Hydroxy-ethyl)-6-piperidin-1-yl-benzo[de]isoquinoline-1,3-dione apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(2-hydroxyethyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-12-11-21-18(23)14-6-4-5-13-16(20-9-2-1-3-10-20)8-7-15(17(13)14)19(21)24/h4-8,22H,1-3,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZCANWJGYDYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10811860.png)
![Dimethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate](/img/structure/B10811870.png)
![1,3-Benzodioxol-5-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B10811878.png)
![N,N-Dimethyl-6-morpholin-4-yl-N',N'-diphenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B10811886.png)

![2-[(4-Methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10811903.png)
![1-[5-(4-Chloro-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone](/img/structure/B10811908.png)
![2-Methoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-A]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B10811916.png)
![Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10811922.png)
![2-((5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B10811934.png)
![Dibenzo[b,f]azepine-5-carboxylic acid methylamide](/img/structure/B10811938.png)
![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B10811957.png)
![2-{[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-YL]sulfanyl}-N-cyclopentylacetamide](/img/structure/B10811958.png)

